
2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This compound can be synthesized using a multicomponent condensation method. Specifically, it is formed by the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Molecular Structure Analysis
The molecular structure of 2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid consists of an imidazo[1,2-a]pyridine core with an additional carboxylic acid group. The allylamino and pyridin-3-ylamino substituents are attached to the butanoic acid backbone .
Applications De Recherche Scientifique
Supramolecular Synthons and Crystal Structures
Research into supramolecular synthons within the crystals of N-(aryl)-succinamic acids, including derivatives similar to 2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid, highlights the importance of these compounds in understanding molecular interactions. The study of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, a closely related compound, revealed complex hydrogen bonding patterns contributing to one-dimensional helical columns in the crystal structure, which are stabilized by various molecular interactions. These findings enhance our understanding of molecular assembly and crystal engineering, offering insights into the design of new materials with specific properties (PrakashShet et al., 2018).
Molecular and Crystal Structure Analysis
Another study focusing on the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid elaborates on the structural intricacies of these molecules. It provides detailed insights into how the molecular side chains and hydrogen bonding interactions dictate the formation of two-dimensional zig-zag sheets, leading to a three-dimensional supramolecular structure. This level of structural elucidation is crucial for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Naveen et al., 2016).
Hydrogel Formation and Drug Release
The ability of derivatives like 4-oxo-4-(2-pyridinylamino) butanoic acid to form supramolecular hydrogels highlights their potential in biomedical applications, particularly in drug delivery systems. These hydrogels can assemble into fibrous aggregates driven by hydrogen bonds and π–π stacking interactions, facilitating controlled drug release. Such research underscores the versatility of these compounds in designing responsive materials for targeted therapy and sustained drug delivery (Wang et al., 2007).
Controlled Microstructures and Stability in Hydrogels
Further exploration into the assembly and stability of supramolecular hydrogels using isomeric building units, including 4-oxo-4-(2-pyridinylamino) and 4-oxo-4-(3-pyridinylamino) butanoic acid, provides valuable information on manipulating gel properties for specific applications. By adjusting the ratios of these isomers, researchers can control the aggregate forms and gelation times, affecting the stability and release profiles of the hydrogels. This adaptability is essential for creating tailored materials for pharmaceuticals, tissue engineering, and other biomedical uses (Wu et al., 2007).
Optical Gating of Synthetic Ion Channels
Utilizing compounds like 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, similar in structure to the subject molecule, for optical gating demonstrates the innovative applications of these materials in nanofluidic devices and synthetic ion channels. This research paves the way for advances in controlled release systems, sensing, and information processing technologies, leveraging the light-induced permselective transport of ionic species (Ali et al., 2012).
Propriétés
IUPAC Name |
4-oxo-2-(prop-2-enylamino)-4-(pyridin-3-ylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-2-5-14-10(12(17)18)7-11(16)15-9-4-3-6-13-8-9/h2-4,6,8,10,14H,1,5,7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJDKSOYBJVIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2726959.png)
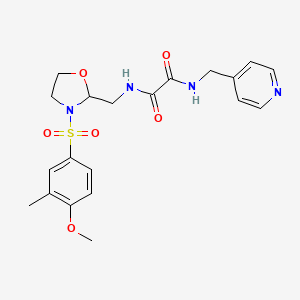
![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2726961.png)

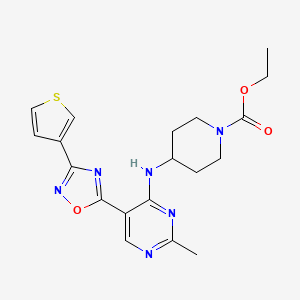
![6-Ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylquinoline](/img/structure/B2726966.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2726970.png)
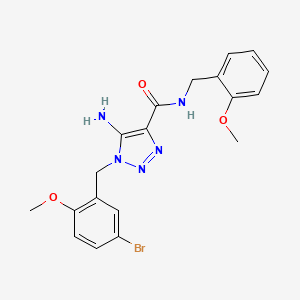
![1-Tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2726973.png)

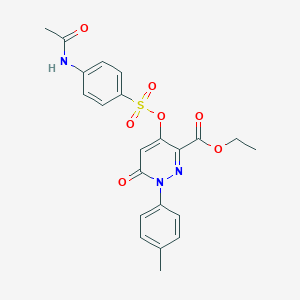
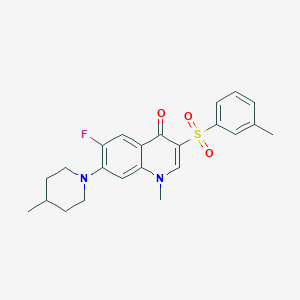
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2726978.png)
![9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2726980.png)